5-Formyl-2-hydroxybenzonitrile

Description

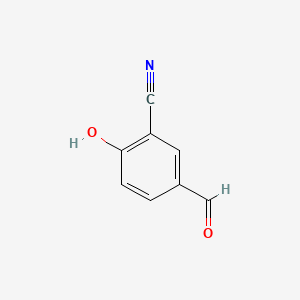

5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) is an aromatic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol . Its structure features a hydroxyl (-OH) group at the 2-position, a nitrile (-CN) group at the 1-position, and a formyl (-CHO) group at the 5-position of the benzene ring. This compound is commercially available in high-purity grades (≥99%) and serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications .

Key properties include:

- IUPAC Name: this compound

- Synonym: 3-Cyano-4-hydroxybenzaldehyde

- Solubility: Slightly soluble in polar solvents like DMSO and methanol .

- Synthesis: A common route involves catalytic hydrogenation of 4-benzyloxy-3-cyanobenzaldehyde using Pd/C in tetrahydrofuran, yielding the product in 80% efficiency .

Structure

3D Structure

Propriétés

IUPAC Name |

5-formyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQHSYDCGDVARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622514 | |

| Record name | 5-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-79-9 | |

| Record name | 5-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Formyl-2-hydroxybenzonitrile involves the reaction of 3-bromo-4-hydroxybenzaldehyde with cuprous cyanide in dimethylformamide (DMF) at 180°C for 8 hours . Another method includes the reaction of 2-hydroxybenzonitrile with hexamethylenetetraamine in acetic acid at 120°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Formyl-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: 5-Formyl-2-hydroxybenzoic acid.

Reduction: 5-Formyl-2-hydroxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry

5-Formyl-2-hydroxybenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Addition : The formyl group can undergo nucleophilic addition reactions, facilitating the formation of alcohols or amines.

- Nucleophilic Substitution : The nitrile group can participate in substitution reactions, which are crucial for creating diverse chemical entities.

These reactions are vital for developing new compounds with potential biological activity or for use in further synthetic pathways.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Formation of alcohols or amines through addition to the formyl group. |

| Nucleophilic Substitution | Substitution reactions involving the nitrile group to create new compounds. |

Pharmaceutical Applications

Recent studies have highlighted the potential pharmacological properties of this compound. It has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2, which may influence drug metabolism and pharmacokinetics. This characteristic makes it a candidate for further research in drug development, particularly for conditions where modulation of enzyme activity is beneficial.

Additionally, derivatives of this compound have shown promise in treating various diseases:

- Neurodegenerative Diseases : Compounds derived from this compound have been explored for their potential to inhibit processes involved in diseases such as Alzheimer's and other forms of dementia .

- Anti-inflammatory Applications : The compound's structure allows it to interact with biological pathways involved in inflammation, making it a subject of interest for developing anti-inflammatory agents .

Material Science and Nanotechnology

The unique properties of this compound also extend to material science. Its phenolic structure enables its use in phenolic-enabled nanotechnology (PEN), which focuses on synthesizing nanoparticles with specific functionalities for biomedical applications .

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Nanoparticle Synthesis | Utilized as a building block for creating nanoparticles with tailored properties. |

| Biomedical Applications | Potential uses in biosensing, bioimaging, and targeted drug delivery systems. |

Case Studies

Several case studies illustrate the practical applications and benefits of using this compound:

- Synthesis of Antitumoral Agents : Research has demonstrated that derivatives synthesized from this compound exhibit antitumoral effects against various cancer cell lines. The structural modifications allow these compounds to target specific pathways involved in tumor growth and proliferation .

- Development of Biocompatible Materials : Studies have shown that incorporating this compound into polymer matrices enhances their biocompatibility and mechanical properties, making them suitable for medical applications such as tissue engineering .

Mécanisme D'action

The mechanism of action of 5-Formyl-2-hydroxybenzonitrile involves its reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions can lead to the formation of various products that can interact with biological molecules and pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)

- Structure : Bromine substituent at the 5-position instead of formyl.

- Molecular Weight : 198.02 g/mol .

- Applications : Used in synthesizing antiretroviral drugs, cancer therapies, and osteoporosis treatments due to its reactivity in cross-coupling reactions .

- Hydrogen Bonding : Forms one-dimensional chains via O–H⋯N interactions (O⋯N distance: ~2.81 Å), similar to 5-formyl-2-hydroxybenzonitrile. However, bromine’s steric bulk reduces planarity (dihedral angle: 12.6°) compared to the more planar formyl derivative .

4-Formyl-3-hydroxybenzonitrile (CAS: 70829-28-6)

- Structure : Formyl and hydroxyl groups at positions 4 and 3, respectively.

- Reactivity : The meta-positioned hydroxyl group lowers acidity (pKa ~8.2) compared to the ortho-substituted this compound (pKa ~7.5), affecting solubility and coordination chemistry .

5-Formyl-2-(morpholin-4-yl)benzonitrile (CAS: 1272756-61-2)

- Structure : Morpholine ring replaces the hydroxyl group.

Research Findings and Functional Comparisons

Hydrogen Bonding and Crystal Packing :

- This compound exhibits stronger intramolecular hydrogen bonding (O–H⋯N angle: ~170°) compared to brominated analogs due to the electron-withdrawing formyl group enhancing acidity .

- In contrast, 5-bromo-2-hydroxybenzonitrile’s crystal packing is influenced by bromine’s polarizability, leading to denser molecular arrangements .

Reactivity in Synthesis :

- The formyl group in this compound enables condensation reactions (e.g., Schiff base formation), making it valuable for synthesizing hydrazide derivatives .

- Bromine in 5-bromo-2-hydroxybenzonitrile facilitates Suzuki-Miyaura cross-coupling reactions, broadening access to biaryl structures .

Biological Activity :

- Morpholine-substituted analogs (e.g., 5-formyl-2-(morpholin-4-yl)benzonitrile) show improved bioavailability and target engagement in kinase inhibition assays compared to hydroxylated derivatives .

Activité Biologique

5-Formyl-2-hydroxybenzonitrile, a compound featuring a formyl group and a hydroxyl group on a benzonitrile framework, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is hypothesized to involve its interaction with biomolecules through several mechanisms:

- Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, potentially modifying proteins or nucleic acids.

- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Electrophilic Interactions : The nitrile group may act as an electrophile, engaging in reactions with nucleophilic sites in biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of hydroxybenzonitriles have been linked to antimicrobial effects, suggesting potential for this compound in this area .

- Cytotoxicity : In vitro studies have indicated cytotoxic effects against certain cancer cell lines. Compounds related to this compound have demonstrated the ability to induce apoptosis in cancer cells, likely through the modulation of key signaling pathways .

- Enzyme Inhibition : There is evidence that compounds with similar structural motifs can inhibit specific enzymes involved in cancer progression. The inhibition of ubiquitin E3 ligases has been noted in related compounds, suggesting that this compound might also exhibit such activities .

Case Study 1: Antimicrobial Efficacy

A study focused on hydroxybenzonitrile derivatives reported significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the hydroxyl and nitrile groups could enhance efficacy. This suggests that this compound may be a candidate for further exploration in antimicrobial drug development .

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hydroxybenzonitrile A | Staphylococcus aureus | 32 µg/mL |

| Hydroxybenzonitrile B | Escherichia coli | 16 µg/mL |

| This compound | TBD | TBD |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests using cancer cell lines demonstrated that related compounds could induce apoptosis through caspase activation pathways. While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable effects.

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | Hydroxynitrile A | 15 |

| HeLa (Cervical) | Hydroxynitrile B | 20 |

| MCF-7 (Breast) | This compound | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.